1,2-Docosahexanoyl-sn-glycero-3-phosphocholine

Description

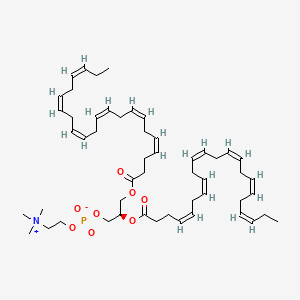

1,2-Docosahexanoyl-sn-glycero-3-phosphocholine (hereafter referred to as PC(22:6/22:6)) is a phosphatidylcholine (PC) derivative characterized by two docosahexaenoyl (22:6) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Docosahexaenoic acid (DHA) is a polyunsaturated omega-3 fatty acid with six double bonds, conferring unique fluidity and flexibility to lipid membranes. This compound is critical in neuroscience and cellular biology due to DHA’s role in neuronal membrane integrity, synaptic plasticity, and anti-inflammatory signaling .

Properties

IUPAC Name |

[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,26-29,32-35,38-41,50H,6-7,12-13,18-19,24-25,30-31,36-37,42-49H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-,40-38-,41-39-/t50-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKQWAMTMYIQMG-SVUPRYTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99296-81-8 | |

| Record name | 1,2-Docosahexanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82NM81DCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Docosahexanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of docosahexaenoic acid with glycerophosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often involves enzymatic transacylation processes. These processes utilize enzymes like phospholipase A2 to transfer docosahexaenoic acid to the sn-2 position of glycerophosphocholine, resulting in the desired phospholipid .

Chemical Reactions Analysis

Enzymatic Hydrolysis

DHAPC undergoes regioselective cleavage by phospholipases :

-

Phospholipase A₂ (PLA₂) : Hydrolyzes the sn-2 acyl chain, releasing free DHA and generating 1-docosahexaenoyl-lysophosphatidylcholine .

-

Phospholipase D (PLD) : Removes the phosphocholine headgroup, yielding phosphatidic acid derivatives .

Acid/Base Hydrolysis

Under acidic or alkaline conditions, ester bonds hydrolyze non-selectively:

-

Acidic Hydrolysis : Produces glycerol-3-phosphocholine and free DHA.

-

Alkaline Hydrolysis : Generates soap derivatives (DHA salts) and glycerophosphocholine .

Oxidation Reactions

The DHA chains are highly susceptible to lipid peroxidation due to six double bonds:

-

Initiation : Reactive oxygen species (ROS) abstract hydrogen from bis-allylic positions.

-

Propagation : Forms lipid hydroperoxides (LOOHs) and conjugated dienes.

-

Termination : Yields reactive aldehydes (e.g., malondialdehyde) and truncated acyl chains .

Stability Considerations :

Biological Interactions

DHAPC analogs, such as 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), demonstrate bioactivity through:

-

PPARα Activation : Enhances insulin sensitivity in muscle cells by suppressing inflammation .

-

TNF-α Induction : Promotes lipolysis and apoptosis in adipocytes .

Analytical Characterization

Scientific Research Applications

1,2-Docosahexanoyl-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C52H80NO8P . It is also known by several other names, including DHAPC, PC(22:6/22:6), and 1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine .

Identification

this compound can be identified through various identifiers:

- CAS: 99296-81-8

- UNII: T82NM81DCA

- HMDB ID: HMDB0008748

- Lipid Maps ID: LMGP01011119

- Molecular Formula: C52H80NO8P

Physicochemical Properties

This compound has a computed collision cross-section :

- 298.16 Ų [M+CH3COO]-

- 295.01 Ų [M+H]+

- 297 Ų [M+H]+

- 304.9 Ų [M+HCOO]-

- 310.7 Ų [M+HCOO]-

- 298.6 Ų [M+H]+

Applications

While the search results do not provide explicit applications of this compound, they do offer information on similar compounds and related research areas:

- 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) This compound has shown potential in treating obesity-mediated disorders, such as impaired fat metabolism and insulin resistance . DLPC enhanced lipolysis and apoptosis in adipocytes via a TNFα-dependent pathway and attenuated palmitate-induced insulin resistance through PPARα-mediated suppression of inflammation in myocytes .

- 1,2-Docosahexanoyl-sn-glycero-3-phosphoserine It is found as an ingredient in several nutritional products like EnBrace HR and EnLyte .

- 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Research has been conducted to understand the interaction behavior of lanosterol and DOPC using monolayers at the air/water interface .

- 1,2-Didodecanoyl-sn-glycero-3-phosphocholine (DLPC) It interacts with p-tert-butylcalixarene and is also known as 1,2-Dilauroyl-sn-glycero-3-phosphocholine .

Mechanism of Action

1,2-Docosahexanoyl-sn-glycero-3-phosphocholine exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of various signaling pathways, including the VEGFR2/Ras/ERK pathway, which is involved in angiogenesis. The compound’s ability to activate PPARγ results in the inhibition of endothelial cell proliferation, migration, and tube formation, thereby exerting its anti-angiogenic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phosphatidylcholines

*Calculated based on DHA’s molecular weight (328.49 g/mol × 2 + glycerol-PC backbone).

Key Observations:

Chain Length and Saturation :

- PC(22:6/22:6) has the longest acyl chains (22 carbons) and the highest unsaturation (6 double bonds), leading to extremely low phase transition temperatures (<0°C). This contrasts with saturated analogs like DSPC (Tm ~55°C) and DPPC (~41°C), which form rigid bilayers at physiological temperatures.

- Shorter saturated chains (e.g., DHPC, C6:0) enhance water solubility and are used in bicelle systems for membrane protein studies.

Membrane Fluidity and Function :

- The high unsaturation of PC(22:6/22:6) increases membrane fluidity, facilitating dynamic processes like vesicle fusion and receptor signaling. This property is critical in neuronal and retinal tissues, where DHA constitutes ~50% of phospholipids.

- Saturated PCs (e.g., DMPC, DPPC) are prevalent in lung surfactants and liposomal drug delivery systems due to their stability.

Table 2: Functional Comparison

Key Insights:

- PC(22:6/22:6) : While direct studies are sparse, DHA-containing PCs are associated with improved insulin sensitivity and neuroprotection in related compounds (e.g., 1,2-dicinnamoyl-PC).

- Purity Challenges : Contaminants in saturated PCs (e.g., DSPC) can skew biological results, necessitating rigorous purification.

Biological Activity

1,2-Docosahexanoyl-sn-glycero-3-phosphocholine (DHA-PC) is a phospholipid that incorporates docosahexaenoic acid (DHA) into its structure. DHA is an omega-3 fatty acid known for its significant health benefits, particularly in cardiovascular and neurological functions. This article aims to elucidate the biological activity of DHA-PC based on diverse research findings, including its physiological roles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DHA-PC has the following chemical structure:

- Molecular Formula : C52H80NO8P

- Molecular Weight : 885.20 g/mol

This phospholipid consists of a glycerol backbone with two fatty acid chains, one of which is DHA. The presence of the phosphocholine head group enhances its amphiphilic properties, making it a crucial component in cellular membranes.

1. Membrane Fluidity and Function

DHA-PC plays a vital role in maintaining membrane fluidity. Research indicates that the incorporation of DHA into phospholipid bilayers can lower the phase transition temperature, thereby enhancing membrane fluidity and functionality. This fluidity is crucial for various cellular processes, including signal transduction and membrane fusion .

2. Anti-inflammatory Properties

DHA-PC exhibits significant anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by influencing the production of pro-inflammatory cytokines. For instance, DHA-derived phospholipids have been linked to reduced expression of inflammatory markers in models of atherosclerosis .

3. Neuroprotective Effects

The neuroprotective properties of DHA-PC are particularly noteworthy. DHA has been shown to support neuronal health by promoting synaptic plasticity and reducing oxidative stress in neuronal cells. This is essential for cognitive functions and may have implications for neurodegenerative diseases .

4. Cardiovascular Health

DHA-PC contributes to cardiovascular health by improving lipid profiles and reducing triglyceride levels in the bloodstream. It also plays a role in endothelial function, which is critical for maintaining vascular health and preventing atherosclerosis .

The biological activities of DHA-PC can be attributed to several mechanisms:

- Interaction with Cell Membranes : The incorporation of DHA into cell membranes alters their physical properties, enhancing fluidity and facilitating protein interactions.

- Modulation of Signaling Pathways : DHA-PC influences signaling pathways related to inflammation and cell survival through its metabolites, such as resolvins and protectins.

- Gene Expression Regulation : It has been shown to affect gene expression related to lipid metabolism and inflammation through nuclear receptor activation.

Case Study 1: Atherosclerosis Model

In a recent study involving a mouse model of atherosclerosis, supplementation with DHA-PC led to a significant reduction in plaque formation compared to controls. The study highlighted the role of DHA-PC in modulating lipid metabolism and inflammatory responses within arterial walls .

Case Study 2: Neurodegenerative Disease

Another study focused on the effects of DHA-PC on neuroinflammation in an Alzheimer's disease model. Results indicated that treatment with DHA-PC reduced amyloid-beta accumulation and improved cognitive function, suggesting potential therapeutic benefits for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Q & A

Q. How is 1,2-Docosahexanoyl-sn-glycero-3-phosphocholine synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves acylation of sn-glycero-3-phosphocholine with docosahexaenoic acid (DHA) anhydrides or activated esters under controlled anhydrous conditions. Purification is achieved via high-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the di-acylated product. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and P NMR) to confirm regioselectivity at the sn-1 and sn-2 positions . Mass spectrometry (MS), such as electrospray ionization (ESI-MS), validates molecular weight and acyl chain composition . Purity (>99%) is confirmed using thin-layer chromatography (TLC) with phosphomolybdate staining .

Q. What analytical techniques are recommended for verifying the structural integrity of this phospholipid?

Methodological Answer:

- NMR Spectroscopy : P NMR distinguishes the phosphocholine head group, while H NMR resolves acyl chain unsaturation (e.g., DHA’s six cis double bonds at δ 5.3–5.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H] for C52H84NO8P, theoretical m/z 906.58) and fragmentation patterns specific to DHA chains .

- Infrared (IR) Spectroscopy : C=O stretching (1740 cm) and P=O vibrations (1250 cm) validate ester and phosphate groups .

Advanced Research Questions

Q. How does the incorporation of docosahexaenoyl acyl chains affect membrane dynamics in model lipid bilayers?

Methodological Answer: The polyunsaturated DHA chains increase membrane fluidity and curvature strain due to their kinked geometry. Methodologies to study this include:

- Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to measure lipid order; lower anisotropy values indicate higher fluidity .

- Differential Scanning Calorimetry (DSC) : Observe phase transition temperatures; DHA-containing bilayers exhibit broadened transitions or suppressed gel phases compared to saturated analogs .

- Small-Angle X-ray Scattering (SAXS) : Quantify bilayer thickness and curvature in multilamellar vesicles (MLVs). DHA-rich membranes often form non-lamellar phases under stress .

Q. What methodological considerations are critical when quantifying this compound in complex biological matrices?

Methodological Answer:

- Extraction : Use a modified Bligh-Dyer protocol with chloroform:methanol (2:1 v/v) to recover phospholipids while minimizing oxidation of DHA chains .

- Chromatography : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) resolves 1,2-Docosahexanoyl-PC from lysophosphatidylcholine (Lyso-PC) contaminants .

- Quantitation : Phosphatidylcholine-specific assay kits (e.g., enzymatic hydrolysis with phospholipase D and choline oxidase) enable colorimetric detection at 500 nm. Ensure samples are diluted to fall within the standard curve (e.g., 0.1–10 µg/mL) and run in duplicate to reduce variability .

Q. How can researchers resolve contradictions in reported bioactivity data for this phospholipid?

Methodological Answer:

- Batch Consistency : Verify acyl chain composition and oxidation status via MS and TLC, as autoxidation of DHA generates hydroperoxides that skew bioactivity .

- Cell Model Selection : Use lipid-free serum in cell culture to avoid confounding effects of exogenous lipids. For example, in studies of IL-1β modulation, compare outcomes across primary monocytes (sensitive to Lyso-PC) vs. immortalized lines .

- Statistical Rigor : Apply multivariate analysis to account for variables like membrane cholesterol content, which alters DHA-phospholipid signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.